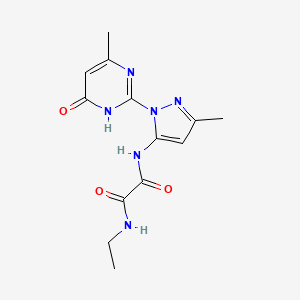
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Quantum Entanglement and Cancer Diagnosis
A study by Alireza, Jennifer, and Angela (2019) used a nano molecule structurally similar to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide for the diagnosis of human cancer cells, tissues, and tumors. This research highlights the application of such compounds in quantum entanglement dynamics, particularly in the non-linear interaction between nano molecules and a two-mode field, which is crucial for cancer diagnosis (Alireza, Jennifer, & Angela, 2019).
Electrocatalysis in Hydrogen Peroxide Synthesis
Fellinger et al. (2012) discussed the use of a nitrogen-doped carbon derived from an ionic liquid related to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. This material served as an effective catalyst for electrochemical hydrogen peroxide synthesis, indicating the potential of similar compounds in catalysis and green chemistry applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Polymer Science and Material Engineering
Wilsens et al. (2018) investigated the impact of an aliphatic oxalamide-based nucleating agent on isotactic polypropylene (iPP). This study underscores the significance of oxalamide derivatives in modifying polymer properties, which could be crucial for advanced material engineering and processing (Wilsens et al., 2018).
Medical Chemistry and DNA Binding
Casini et al. (2006) explored dinuclear gold(III) oxo complexes with ligands related to the N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. Their study sheds light on the interaction of such compounds with DNA and proteins, offering insights for medical chemistry and potential therapeutic applications (Casini et al., 2006).
Environmental and Analytical Chemistry
Howard et al. (1983) described the formation of DNA adducts upon metabolic reduction of environmental pollutants, using mechanisms that could be applicable to compounds like N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. This research is essential for understanding the environmental impact and analytical detection of similar compounds (Howard, Heflich, Evans, & Beland, 1983).
Synthetic Chemistry
Mamedov et al. (2016) developed a novel synthetic approach involving 2-substituted-3-(2-nitrophenyl)oxiranes, which are structurally related to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. This highlights the compound's relevance in synthetic chemistry for the production of various derivatives (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)12-10(15)11(16)14-9-6-4-5-8(3)13-9/h4-7H,1-3H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRORXEAYFPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)
![2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2694391.png)
![(E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid](/img/structure/B2694392.png)

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)


![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)
